
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 is a deuterated compound with the molecular formula C10H15D3O4 and a molecular weight of 205.27 . This compound is primarily used in proteomics research and is known for its stability and solubility in solvents like dichloromethane, ethyl acetate, and methanol .
Preparation Methods
The synthesis of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 involves several steps, typically starting with the preparation of the dioxane ring followed by the introduction of the tert-butyl and methyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: It is employed in drug development and pharmacokinetic studies to analyze the behavior of drugs in the body.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The presence of deuterium atoms can influence the rate of chemical reactions, providing valuable information on reaction kinetics and mechanisms .
Comparison with Similar Compounds
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 can be compared with other similar compounds, such as:
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid: The non-deuterated version of the compound, which has similar chemical properties but lacks the stability provided by deuterium atoms.
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3: A methyl ester derivative that offers different solubility and reactivity profiles
These comparisons highlight the uniqueness of this compound, particularly its stability and utility in research applications.
Properties
IUPAC Name |
2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-9(2,3)8-13-5-10(4,6-14-8)7(11)12/h8H,5-6H2,1-4H3,(H,11,12)/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTYIKKAGVPDJZ-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)C(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675743 |
Source


|
| Record name | 2-tert-Butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185147-81-2 |
Source


|
| Record name | 2-tert-Butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
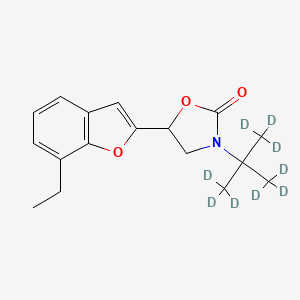
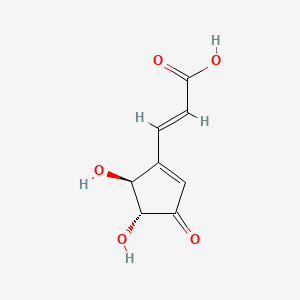
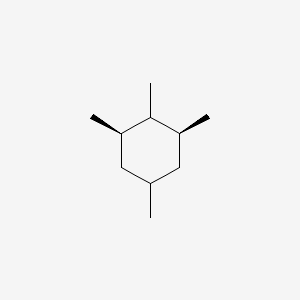
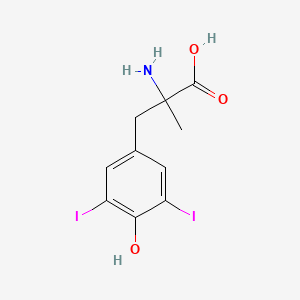
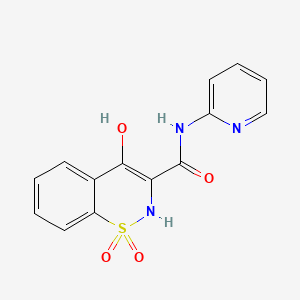
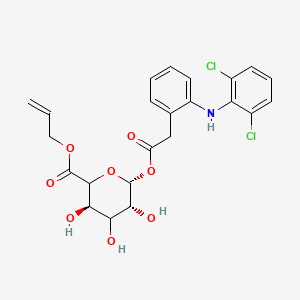
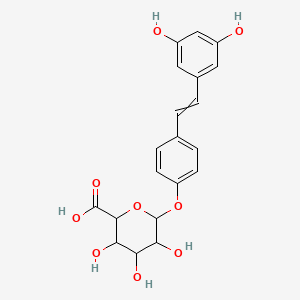
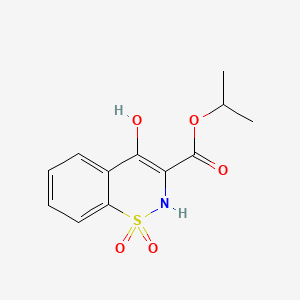
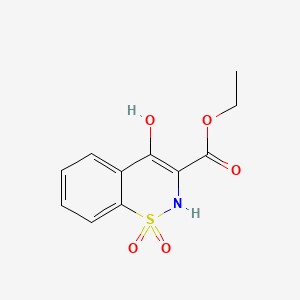

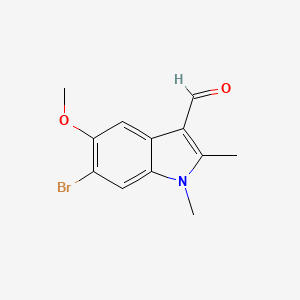

![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)
![2-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B564846.png)
